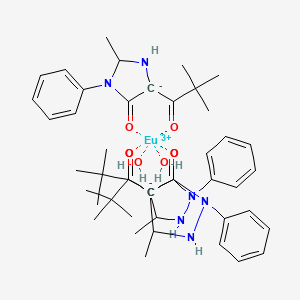
Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) is a coordination compound that features a europium ion coordinated with three pyrazoline ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) typically involves the reaction of europium salts with the corresponding pyrazoline ligands. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the proper formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can alter the oxidation state of the europium ion, affecting the compound’s overall stability and reactivity.
Substitution: Ligand substitution reactions can occur, where the pyrazoline ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of europium oxides, while substitution reactions can yield new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in various analytical techniques, including fluorescence spectroscopy.
Biology: Employed in bioimaging and as a marker in biological assays due to its luminescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of light-emitting devices and as a component in optoelectronic materials.
Mecanismo De Acción
The luminescent properties of Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) are primarily due to the europium ion’s ability to absorb and emit light. The pyrazoline ligands facilitate energy transfer to the europium ion, enhancing its luminescence. The compound’s mechanism of action involves the excitation of electrons in the europium ion, followed by the emission of light as the electrons return to their ground state.
Comparación Con Compuestos Similares
Similar Compounds
Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Terbium (III): Similar in structure but contains terbium instead of europium, exhibiting different luminescent properties.
Europium tris(3-heptafluoropropylhydroxymethylene)-(+)-camphorate: Another europium-based compound with distinct chemical and luminescent characteristics.
Uniqueness
Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) is unique due to its specific ligand structure, which provides enhanced stability and luminescence compared to other europium complexes. Its tailored properties make it particularly suitable for applications requiring high luminescence and stability.
Propiedades
Fórmula molecular |
C45H61EuN6O8 |
|---|---|
Peso molecular |
966.0 g/mol |
Nombre IUPAC |
5-(2,2-dimethylpropanoyl)-2-methyl-3-phenylimidazolidin-5-id-4-one;4-(2,2-dimethylpropanoyl)-5-methyl-2-phenylpyrazolidin-4-id-3-one;europium(3+);dihydrate |
InChI |
InChI=1S/3C15H19N2O2.Eu.2H2O/c1-10-16-12(13(18)15(2,3)4)14(19)17(10)11-8-6-5-7-9-11;2*1-10-12(13(18)15(2,3)4)14(19)17(16-10)11-8-6-5-7-9-11;;;/h3*5-10,16H,1-4H3;;2*1H2/q3*-1;+3;; |
Clave InChI |
RAHBVXNXPBREFH-UHFFFAOYSA-N |
SMILES canónico |
CC1[C-](C(=O)N(N1)C2=CC=CC=C2)C(=O)C(C)(C)C.CC1[C-](C(=O)N(N1)C2=CC=CC=C2)C(=O)C(C)(C)C.CC1N[C-](C(=O)N1C2=CC=CC=C2)C(=O)C(C)(C)C.O.O.[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


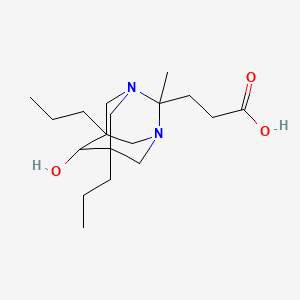
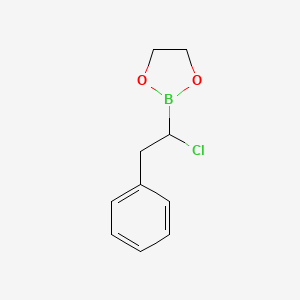
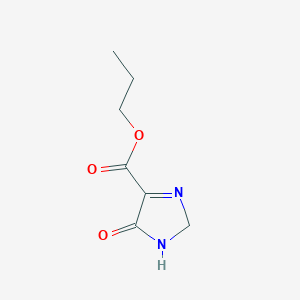
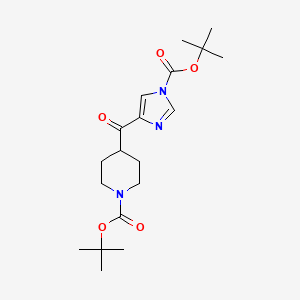

![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
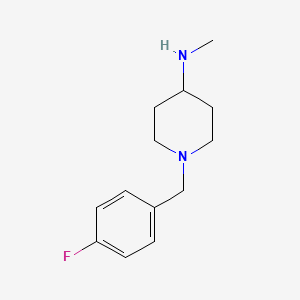
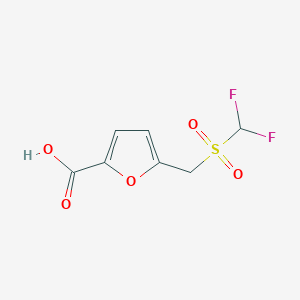

![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
